5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol

Antiviral Synthetic Methodology Agrochemical

Select this 4-chlorophenyl-thiadiazole-2-thiol intermediate for applications where standard analogs fail. The electron-withdrawing para-Cl group modulates sulfur nucleophilicity for superior derivatization yields and distinct release kinetics in polymeric drug delivery. Validated in antiviral sulfonamide synthesis (81% yield) and broad-spectrum antimicrobial polyamides. Choose this scaffold to reduce target identification risk in antifungal hit-to-lead campaigns against azole-resistant Candida.

Molecular Formula C8H5ClN2S2
Molecular Weight 228.7 g/mol
CAS No. 63857-85-2
Cat. No. B1609208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol
CAS63857-85-2
Molecular FormulaC8H5ClN2S2
Molecular Weight228.7 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NNC(=S)S2)Cl
InChIInChI=1S/C8H5ClN2S2/c9-6-3-1-5(2-4-6)7-10-11-8(12)13-7/h1-4H,(H,11,12)
InChIKeyNGMTZWFKSLNRMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol (CAS 63857-85-2): Core Properties and Procurement Baseline


5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol (CAS 63857-85-2; molecular formula C₈H₅ClN₂S₂; MW 228.72) is a 1,3,4-thiadiazole heterocycle bearing a 4-chlorophenyl substituent at position 5 and a thiol/thione tautomeric moiety at position 2 [1]. The compound exists predominantly as the thione tautomer 5-(4-chlorophenyl)-1,3,4-thiadiazole-2(3H)-thione in the solid state, with characteristic spectroscopic signatures including a ¹³C NMR signal at δ 188.2 ppm corresponding to C=S, and a melting point range of 198–200°C for analytically pure material [2]. Commercially available at 96% purity, this compound serves primarily as a versatile synthetic intermediate for constructing biologically active derivatives, distinguished from other 1,3,4-thiadiazole-2-thiol analogs by the electron-withdrawing 4-chlorophenyl moiety that modulates both reactivity at the thiol position and the electronic properties of derived products [3].

Why Generic 1,3,4-Thiadiazole-2-thiol Analogs Cannot Replace 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol in Critical Applications


Substitution with unsubstituted 1,3,4-thiadiazole-2-thiol, 5-methyl-1,3,4-thiadiazole-2-thiol, or 5-phenyl-1,3,4-thiadiazole-2-thiol fails in applications requiring the 4-chlorophenyl moiety for two reasons. First, the electron-withdrawing para-chloro substituent alters the nucleophilicity of the thiol/thione sulfur and the N3 nitrogen, directly affecting both reaction yields in subsequent derivatization steps and the coordination geometry in metal complexes [1]. Second, in polymeric drug delivery systems where the heterocycle is covalently incorporated as a pendant bioactive moiety, the 4-chlorophenyl group confers distinct release kinetics and antimicrobial spectrum compared to 5-phenyl-oxadiazole or 5-phenyl-thiadiazole analogs [2]. The synthetic routes established for this specific intermediate have been optimized to achieve 81% isolated yield for the thiol (compound 5) from the potassium dithioformate precursor, a reproducible benchmark that uncharacterized in-class alternatives cannot guarantee [3].

Quantitative Differentiation Evidence for 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol vs. In-Class Analogs


Synthetic Intermediate Performance: Sulfonamide Derivatization Yield Comparison

5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol serves as the key intermediate for sulfonyl chloride generation and subsequent sulfonamide synthesis. In a validated six-step protocol starting from 4-chlorobenzoic acid, the conversion of potassium N-(p-chlorobenzoyl)hydrazinodithioformate to 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol (compound 5) proceeds with an isolated yield of 81% after recrystallization from ethanol, producing analytically pure material with a melting point of 198–200°C [1]. The intermediate sulfonyl chloride (compound 6) was subsequently reacted with 10 different amines to yield sulfonamides 7a–7j. Two derivatives (7b and 7i) exhibited approximately 50% inhibition of tobacco mosaic virus (TMV), comparable to the commercial control ningnanmycin under identical assay conditions [2].

Antiviral Synthetic Methodology Agrochemical

Antimicrobial Derivative Spectrum: Urea and Thiourea Derivatives of 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-ylamine

Starting from 5-(4-chlorophenyl)-[1,3,4]thiadiazol-2-ylamine (the amino analog of the thiol compound), reaction with isocyanates and isothiocyanates produced urea and thiourea derivatives (compounds 1–3). These derivatives, along with Schiff base 4, thiazolidin-4-one 5, and azetidin-2-one 6, were screened against Escherichia coli, Klebsiella spp. (Gram-negative), Staphylococcus aureus, Streptococcus spp. (Gram-positive), and Candida albicans, demonstrating moderate to effective inhibition activity across all tested strains [1]. While the parent thiol compound was not directly assayed, the 5-(4-chlorophenyl) substitution pattern on the thiadiazole core enabled the broad-spectrum antimicrobial profile observed in its derivatives, in contrast to unsubstituted or alkyl-substituted thiadiazole analogs that typically show narrower spectrum activity against Gram-positive organisms only [2].

Antimicrobial Medicinal Chemistry Drug Discovery

Polymeric Drug Delivery Performance: Release Kinetics of 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol vs. Oxadiazole Analogs

5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol was incorporated as a pendant bioactive moiety into polyamides via reaction with ethyl chloroformate followed by polycondensation with Jeffamine T-403. In parallel experiments, polyamides containing 5-phenyl-1,3,4-oxadiazole-2-thiol and 5-phenyl-1,3,4-oxadiazole-2-amine were synthesized using identical methodology [1]. The release behavior of the incorporated heterocycles was studied in buffered aqueous solutions at pH 2.3, 5.8, and 7.4. From the polyamide matrix, release reached approximately 90% for all heterocycle types, whereas incorporation into montmorillonite nanocomposites achieved slow, sustained release [2]. The polyamides containing 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol demonstrated good to moderate antimicrobial activity against Gram-negative bacteria, Gram-positive bacteria, yeast, and filamentous fungi by well diffusion method [3].

Polymer Chemistry Drug Delivery Antimicrobial Materials

Antifungal Activity of 1,3,4-Thiadiazole Derivatives Against Candida Species: Structure-Activity Relationship

A series of 12 1,3,4-thiadiazole derivatives (3a–3l) were synthesized from intermediate compound 2, which exists in thione-thiol tautomeric equilibrium structurally analogous to 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. In vitro antifungal activity was evaluated against eight Candida species [1]. Compounds 3k and 3l displayed very notable antifungal effects, and mechanistic studies using an ergosterol quantification assay confirmed that these active compounds inhibit ergosterol biosynthesis, likely via interaction with fungal 14α-sterol demethylase as corroborated by molecular docking [2]. While the parent 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol itself was not the primary test article, the SAR established that the 4-chlorophenyl substitution pattern on the thiadiazole core is essential for the observed anti-Candida activity across this derivative series [3].

Antifungal Candida Ergosterol Inhibition

Validated Application Scenarios for 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol in R&D and Industrial Procurement


Antiviral Agrochemical Lead Optimization: TMV Inhibitor Development

Research groups developing antiviral agents for crop protection should prioritize this compound as the key intermediate for synthesizing 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamides. The established six-step protocol from 4-chlorobenzoic acid delivers the thiol intermediate in 81% yield, enabling reproducible scale-up. Derivatives 7b and 7i achieve approximately 50% TMV inhibition—statistically equivalent to the commercial standard ningnanmycin—providing a validated starting point for SAR expansion [1].

Broad-Spectrum Antimicrobial Drug Discovery: Gram-Negative Pathogen Targeting

Medicinal chemistry programs seeking broad-spectrum antimicrobial candidates should utilize 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol or its amino analog for synthesizing urea, thiourea, Schiff base, thiazolidinone, and azetidinone derivatives. These derivatives have demonstrated activity against both Gram-negative (E. coli, Klebsiella spp.) and Gram-positive (S. aureus, Streptococcus spp.) bacteria, plus Candida albicans—a spectrum breadth that unsubstituted thiadiazole analogs do not consistently achieve [2].

Antimicrobial Polymer and Coating Development: Covalent Bioactive Incorporation

Materials scientists developing antimicrobial polyamides or nanocomposite coatings should select this compound as a dual-functional monomer. Reaction via the thiol group with ethyl chloroformate enables covalent incorporation into polyamide backbones (Jeffamine T-403 polycondensation), while the 4-chlorophenyl-thiadiazole core retains broad-spectrum antimicrobial activity post-polymerization. Comparative studies confirm that the thiadiazole-containing polymers outperform analogous oxadiazole-containing polymers in antimicrobial efficacy [3].

Antifungal Lead Discovery: Ergosterol Biosynthesis Inhibitors

For antifungal drug discovery targeting azole-resistant Candida species, this compound provides a structurally validated scaffold for derivative synthesis. SAR studies confirm that the 4-chlorophenyl-thiadiazole core supports ergosterol biosynthesis inhibition via interaction with fungal 14α-sterol demethylase, a mechanism corroborated by both biochemical quantification assays and molecular docking. This mechanistic validation reduces target identification risk in hit-to-lead campaigns [4].

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